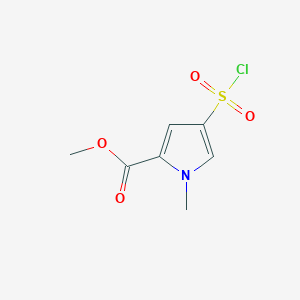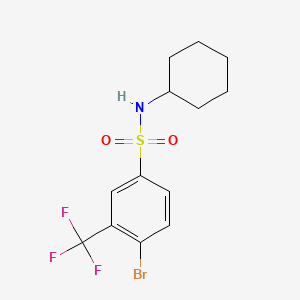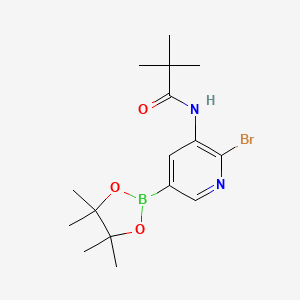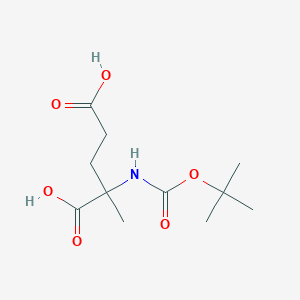
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
The compound “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the chlorosulfonyl and carboxylate groups suggest that this compound could be reactive and might be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The chlorosulfonyl group (-SO2Cl) is a good leaving group, and the methyl ester (-COOCH3) is a common functional group in organic chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and carboxylate groups. The chlorosulfonyl group could potentially undergo nucleophilic substitution reactions, while the carboxylate group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylate group could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Chemical Synthesis and Modification
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is involved in the synthesis and modification of various chemical structures. For instance, chlorosulfonyl isocyanate reacts with pyrroles having electron-withdrawing groups in the 2-position, allowing selective 4-substitution of the pyrrole ring. The N-chlorosulfonyl amides formed can be converted into corresponding nitriles, used in syntheses like pyrrole-3-carbonitrile and its 1-methyl homologue (Loader & Anderson, 1981).
Organocatalytic Multicomponent Synthesis
This compound also finds applications in organocatalyzed reactions. For instance, a three-component reaction of 1,2-diones, aldehydes, and arylamines, catalyzed by 4-methylbenzenesulfonic acid monohydrate, facilitates the synthesis of polysubstituted pyrroles under mild conditions, demonstrating the chemical's versatility in organic synthesis (Zheng, Wang, & Zhou, 2015).
Recovery and Reuse of Solvents
In the production of related compounds like methyl 3-chlorosulfonyl-thiophene-2-carboxylate, used in pharmaceuticals and herbicides, significant amounts of solvents like acetic acid are utilized. Research has been conducted on the effective recovery and reuse of these solvents, demonstrating the compound's relevance in sustainable chemical processes (Wang, 2006).
Synthesis of Highly Functionalized Derivatives
The compound is crucial in the synthesis of various highly functionalized chemical structures. For example, its derivatives have been used as scaffolds in the synthesis of new highly functionalized isoxazole-annulated heterocycles, demonstrating its broad applicability in the creation of complex organic molecules (Ruano, Fajardo, & Martín, 2005).
Catalytic Synthesis Applications
The compound is instrumental in catalytic synthesis processes. For instance, a FeCl2/Et3N binary catalytic system has been used for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, highlighting its role in catalyzed cascade reactions (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
As with any chemical compound, handling “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promising activity as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a useful reagent in organic synthesis, future research might focus on developing new reactions that take advantage of its unique reactivity .
properties
IUPAC Name |
methyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSURNRVAKJLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69812-32-4 | |
| Record name | methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)



![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)